molecular formula C29H28N4O4S B2377346 N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892381-40-7

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

货号: B2377346
CAS 编号: 892381-40-7
分子量: 528.63
InChI 键: HCZHTCXLRLJWOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically engineered for advanced epigenetic research. This compound functions as a high-affinity BET bromodomain inhibitor by competitively displacing BET proteins, such as BRD4, from acetylated lysine residues on histone tails, thereby disrupting the recruitment of transcriptional machinery to specific gene promoters. The core scaffold of this molecule is based on a tricyclic lactam structure, which is optimized for enhanced selectivity and cellular permeability. Its primary research value lies in its utility as a tool compound for investigating the role of BET proteins in gene regulation, particularly the expression of key oncogenes like c-MYC. Researchers utilize this inhibitor to explore the epigenetic mechanisms driving cancer cell proliferation, such as in acute myeloid leukemia (AML) and other malignancies, as well as in inflammatory diseases. By precisely modulating BET-dependent transcription, this reagent enables the dissection of complex signaling pathways and the validation of BET bromodomains as therapeutic targets in preclinical models. It is supplied for Research Use Only and is an essential resource for chemical biology, oncology, and epigenetics research programs.

属性

IUPAC Name

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-4-18-8-10-21(11-9-18)31-25(35)16-38-29-24-13-23-20(15-34)14-30-17(2)26(23)37-28(24)32-27(33-29)19-6-5-7-22(12-19)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHTCXLRLJWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioacetamide group: This can be achieved through nucleophilic substitution reactions, where a thiol group reacts with an acetamide precursor.

    Functionalization of the aromatic rings:

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are used to purify the final product.

化学反应分析

Types of Reactions

N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analog: 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide

This analog differs in two critical regions:

Phenyl Substituent Position : The methoxy group is at the para position (4-methoxyphenyl) versus the meta position (3-methoxyphenyl) in the target compound.

Acetamide Side Chain : The phenyl group on the acetamide is 2-methylphenyl instead of 4-ethylphenyl .

Implications of Substituent Variations :

Feature Target Compound Analog Impact on Properties
Methoxy Position 3-methoxyphenyl 4-methoxyphenyl Alters electronic effects and steric interactions with target receptors. Meta substitution may reduce planarity compared to para.
Phenyl Substituent 4-ethylphenyl 2-methylphenyl Ethyl group increases lipophilicity (logP), potentially enhancing membrane permeability. Methyl at ortho position may introduce steric hindrance.

生物活性

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a multi-ring system integrated with various functional groups, such as a hydroxymethyl group and a methoxyphenyl moiety. This intricate structure suggests possible interactions with biological targets, making it a subject of interest in drug development.

Molecular Properties

PropertyValue
Molecular Weight550.6 g/mol
XLogP3-AA2.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count14

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit promising anticancer effects. For instance:

  • Mechanism of Action : The compound may interact with specific biological pathways or enzymes involved in cancer progression.
  • Case Study : A derivative of this compound was tested in vitro against various cancer cell lines and demonstrated significant cytotoxicity.

Antituberculosis Activity

Research has also highlighted the potential antituberculosis properties of related compounds. These derivatives have shown:

  • Inhibition of Mycobacterium tuberculosis : Through interaction with bacterial enzymes crucial for cell wall synthesis.

Pharmacological Profile

Understanding the pharmacological profile of this compound involves studying its interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Initial findings suggest that the compound may act as an antagonist for certain GPCRs.
  • Enzyme Inhibition : The compound's unique structure allows it to inhibit specific enzymes involved in metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis : Utilizing various organic reactions to construct the complex structure.
  • Controlled Conditions : Ensuring that the structural integrity is maintained throughout the synthesis process.

常见问题

Q. What are the recommended synthetic pathways for this compound, and how are critical reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with functionalized aryl precursors and tetracyclic intermediates. Key steps include:

  • Thioether linkage formation : Achieved via nucleophilic substitution between a thiol-containing intermediate and a chloroacetamide derivative under inert atmospheres (e.g., N₂) .
  • Cyclization reactions : Use of catalysts like Pd(PPh₃)₄ for constructing the tricyclic core, with temperature control (60–80°C) and solvents such as DMF or THF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) to isolate the final product . Optimization strategies : Adjusting solvent polarity (e.g., DCM for steric hindrance mitigation) and reaction time (12–48 hr) to maximize yield (reported 45–68%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry of the tricyclic core and substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₁N₄O₄S: 567.2012; observed: 567.2015) .

Q. How do solubility and stability profiles vary under different pH and storage conditions?

  • Solubility : Poor in aqueous buffers (≤0.1 mg/mL in PBS pH 7.4), enhanced with DMSO (≥50 mg/mL). Stability tested via HPLC shows <5% degradation over 72 hr at 4°C .
  • Photostability : Light-sensitive; store in amber vials under argon. Degradation products include sulfoxide derivatives (confirmed by LC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays?

Discrepancies often arise from ligand flexibility or solvation effects. Mitigation strategies include:

  • Binding validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure Kd values (e.g., SPR-reported Kd = 12 nM vs. docking-predicted 5 nM) .
  • Molecular dynamics simulations : 100-ns simulations in explicit solvent to assess conformational stability of the ligand-enzyme complex .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Rodent models : Sprague-Dawley rats (IV/oral dosing) for bioavailability studies. Plasma analysis via LC-MS/MS reveals t₁/₂ = 3.2 hr and Cmax = 1.8 µM at 10 mg/kg .
  • Toxicity screening : Zebrafish embryos (96-hr LC₅₀ = 25 µM) and murine hepatocyte assays (IC₅₀ = 18 µM) to prioritize lead candidates .

Q. What methodologies enable structure-activity relationship (SAR) studies for target specificity?

  • Analog synthesis : Modify the hydroxymethyl group (e.g., replace with carboxylate) to assess impact on target binding .
  • Enzyme inhibition assays : IC₅₀ comparisons across analogs (e.g., parent compound IC₅₀ = 50 nM vs. carboxylate analog IC₅₀ = 220 nM) .
  • Off-target profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. How can researchers address low yield in large-scale synthesis for preclinical studies?

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, increasing yield from 45% (batch) to 62% (flow) for the cyclization step .
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching and enable ≥5 reuse cycles .

Data Contradiction Analysis

Example : Conflicting solubility data in DMSO (50 mg/mL vs. literature-reported 30 mg/mL):

  • Root cause : Residual water in DMSO (HPLC-grade vs. technical-grade).
  • Resolution : Karl Fischer titration to confirm DMSO dryness (<0.1% H₂O) and re-test solubility .

Key Methodological Recommendations

Parameter Recommendation Evidence
Synthetic Yield Optimize Pd catalyst loading (2.5 mol%) in DMF, 70°C
Purity Threshold ≥95% (HPLC) for in vitro assays
Stability Storage -20°C in argon-sealed vials
SAR Validation Combine ITC with mutational analysis of target

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。